Cas no 691860-74-9 (N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide)

N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide is a specialized organic compound featuring a biphenyl-thiazole core functionalized with a methoxyacetamide group. This structure confers potential utility in medicinal chemistry and materials science due to its rigid aromatic framework and polar substituent, which may enhance binding affinity or solubility. The biphenyl moiety offers steric stability, while the thiazole ring contributes to heterocyclic reactivity, making it a versatile intermediate for further derivatization. The methoxyacetamide group introduces additional hydrogen-bonding capacity, potentially improving interactions in biological or synthetic applications. Its well-defined molecular architecture supports precise structural modifications for targeted research or development purposes.
N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide structure
691860-74-9 structure
商品名:N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide
CAS番号:691860-74-9
MF:C16H10N2O2F2
メガワット:300.26
CID:4474134
PubChem ID:734093

N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide 化学的及び物理的性質

名前と識別子

    • N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide

N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26867892-0.05g
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide
691860-74-9 95.0%
0.05g
$2755.0 2025-03-20

N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide 関連文献

N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamideに関する追加情報

Research Brief on N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide (CAS: 691860-74-9)

N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide (CAS: 691860-74-9) is a synthetic small molecule that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiazole and biphenyl structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The growing body of research on this molecule underscores its relevance in drug discovery and development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide. One key area of investigation has been its role as an inhibitor of specific kinases and other signaling proteins involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against a subset of tyrosine kinases, suggesting its potential as a lead compound for the development of targeted cancer therapies.

In addition to its kinase inhibitory properties, N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide has also been explored for its anti-inflammatory effects. A preclinical study conducted by researchers at a leading pharmaceutical institute revealed that the compound significantly reduces the production of pro-inflammatory cytokines in vitro and in vivo. These findings highlight its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis and optimization of N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production, which is critical for further preclinical and clinical evaluation. Notably, a 2022 patent application disclosed a novel synthetic pathway that improves yield and purity, addressing previous challenges in large-scale manufacturing.

Despite these promising developments, challenges remain in the clinical translation of N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to enhance its drug-like properties. Ongoing research is focused on structural modifications to improve solubility, metabolic stability, and target specificity. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.

In conclusion, N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide (CAS: 691860-74-9) represents a promising candidate for therapeutic development, with demonstrated efficacy in kinase inhibition and anti-inflammatory applications. Continued research into its mechanism of action, synthetic optimization, and preclinical evaluation will be essential to fully realize its potential. This compound exemplifies the intersection of chemical biology and drug discovery, offering valuable insights for future innovations in the field.

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